molecular formula C10H13NO5 B1659442 Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate CAS No. 65171-73-5

Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B1659442
CAS No.: 65171-73-5
M. Wt: 227.21
InChI Key: KWHFWZYOSZUAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate is a chemical compound with the molecular formula C10H13NO5. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate can be synthesized through the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate. The reaction involves the use of specific reagents and conditions, such as IR, NMR, and mass spectra to confirm the structure . Another method involves the reaction of ethyl isocyanoacetate with suitable reagents to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using the aforementioned synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dimethylformamide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses .

Properties

IUPAC Name

diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c1-3-15-9(13)6-5-11-7(8(6)12)10(14)16-4-2/h5,11-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHFWZYOSZUAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=C1O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40715666
Record name Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65171-73-5
Record name Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate
Reactant of Route 2
Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate
Reactant of Route 3
Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate
Reactant of Route 4
Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate
Reactant of Route 5
Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate
Reactant of Route 6
Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.